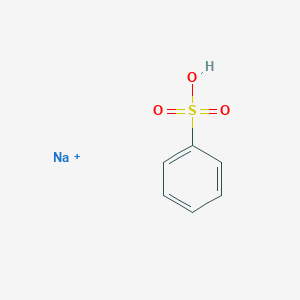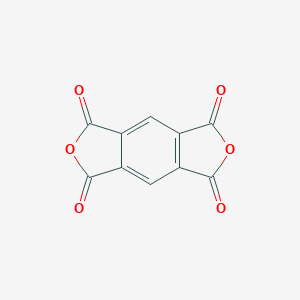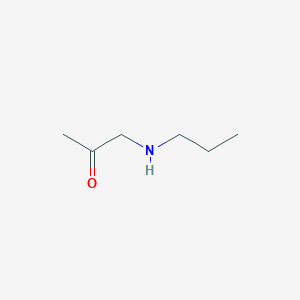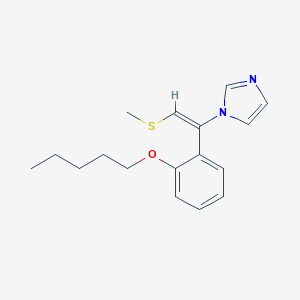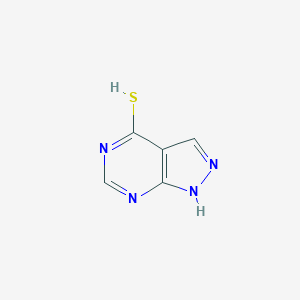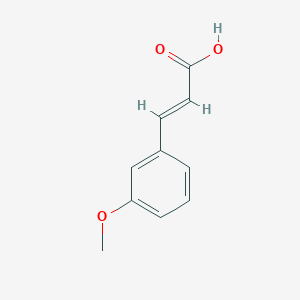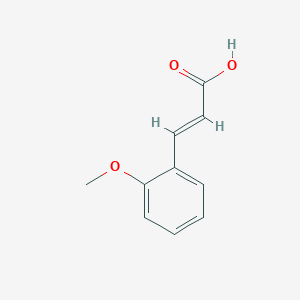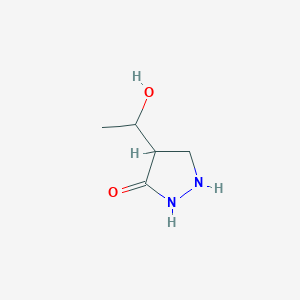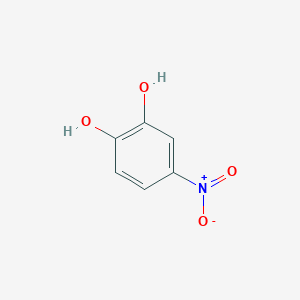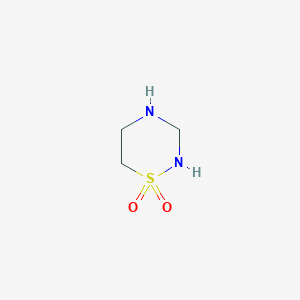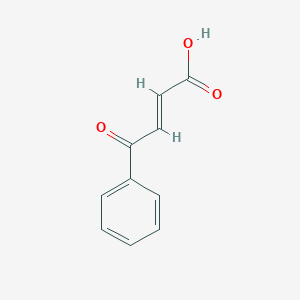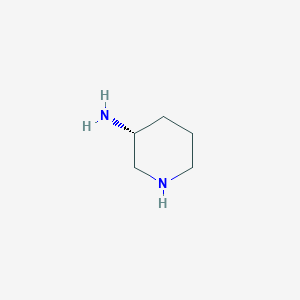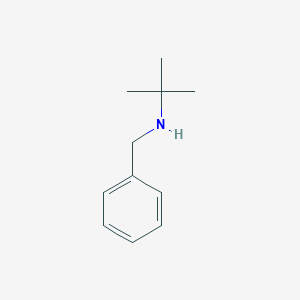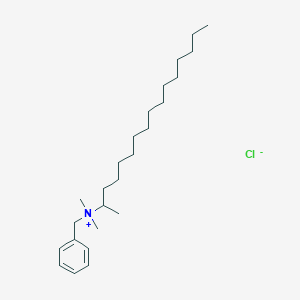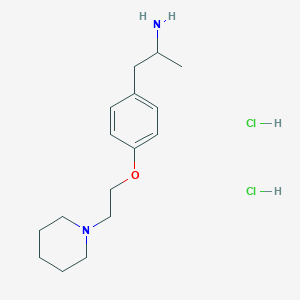
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a chemical compound that belongs to the class of phenethylamine and amphetamine. It is commonly known as 4-MEC and is a synthetic stimulant drug. It is a psychoactive substance that is used for scientific research purposes.
Mécanisme D'action
The mechanism of action of 4-MEC is similar to other amphetamine-like compounds. It acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased stimulation and euphoria.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-MEC include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, euphoria, and stimulation. The compound has been shown to have a high potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-MEC in lab experiments include its ability to produce consistent and reliable results. It is also readily available and relatively inexpensive. However, the limitations of using 4-MEC in lab experiments include its potential for abuse and dependence. It is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 4-MEC. One area of research is to study the long-term effects of the compound on the brain and body. Another area of research is to study the potential therapeutic uses of 4-MEC. Finally, there is a need for more research on the potential risks and harms associated with the use of the compound.
Conclusion:
In conclusion, alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a synthetic stimulant drug that is used for scientific research purposes. It is used to study the effects of amphetamines on the central nervous system. The compound has a high potential for abuse and dependence and is a controlled substance in many countries. There are several future directions for research on 4-MEC, including studying its long-term effects and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 4-MEC involves the reaction between 4-methylpropiophenone and 2-(1-piperidinyl)ethanol in the presence of hydrochloric acid and aluminum chloride. The product obtained is then treated with hydrochloric acid to form the dihydrochloride salt. The final product is obtained as a hydrate with a ratio of 2:4:1.
Applications De Recherche Scientifique
4-MEC is used for scientific research purposes to study its psychoactive effects. It is used as a reference standard for analytical purposes and is also used in forensic toxicology. The compound is used to study the effects of amphetamines on the central nervous system.
Propriétés
Numéro CAS |
126002-30-0 |
|---|---|
Nom du produit |
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) |
Formule moléculaire |
C16H28Cl2N2O |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-14(17)13-15-5-7-16(8-6-15)19-12-11-18-9-3-2-4-10-18;;/h5-8,14H,2-4,9-13,17H2,1H3;2*1H |
Clé InChI |
IAWOLHSEYBKJCO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
SMILES canonique |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
Synonymes |
Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



